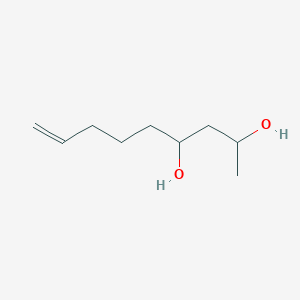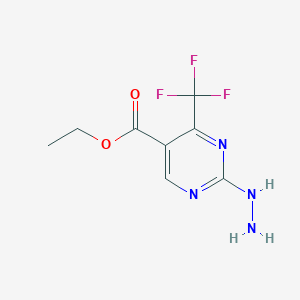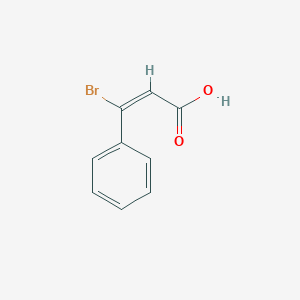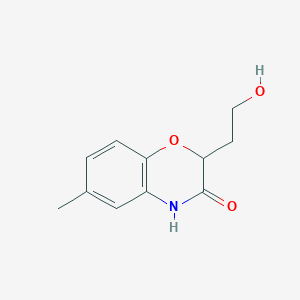
2-(4-甲氧基苄基)-4H-异喹啉-1,3-二酮
描述
2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和表征
- 一步合成:该化合物已通过在酸性条件下 2-(2-乙酰氨基-5-甲氧基苯基)苯并[de]异喹啉-1,3-二酮的一步闭环反应合成。使用 HRMS、NMR 光谱分析和单晶 X 射线衍射对该合成进行了表征,展示了其分子结构和分子间相互作用 (Lu & He, 2012)。
化学性质和反应
- 顺序制备:一项研究重点关注异喹啉-1,3(2H,4H)-二酮衍生物的“一步法”顺序制备,突出了该化合物在药物发现中的相关性,因为它具有合成效率高和底物范围广的特点 (Tang 等,2017)。
- 可见光促进合成:已经开发出一种可见光促进合成方法来创建该化合物的杂环衍生物。这个过程涉及在室温下由 fac-Ir(ppy)3 催化的反应,展示了合成这些衍生物的先进方法 (Liu 等,2016)。
生物应用
- HIV-1 抑制剂:研究发现,相关化合物 2-羟基异喹啉-1,3(2H,4H)-二酮的衍生物可以抑制 HIV-1 整合酶和 HIV-1 逆转录酶的核糖核酸酶 H 功能。这表明类似化合物具有潜在的抗病毒应用 (Billamboz 等,2011)。
其他应用
- 药物发现和合成综述:该化合物已成为药物发现领域广泛研究的主题,各种研究总结了不同的合成方法,展示了其在药物化学领域的用途和重要性 (Niu & Xia, 2022)。
作用机制
Target of Action
Compounds similar to “2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione” often target enzymes or receptors in the body. For example, they might inhibit an enzyme involved in a disease pathway, or they might bind to a receptor and block its activity .
Mode of Action
These compounds typically interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The specific interactions depend on the chemical structure of the compound and the target .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in inflammation, it might affect the biochemical pathways related to inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of certain functional groups can affect how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in a disease pathway, the result might be a decrease in the symptoms of the disease .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, certain compounds might be more effective at a specific pH or temperature .
生化分析
Biochemical Properties
2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, thereby affecting the cellular oxidative state. Additionally, 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione has been found to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the PI3K/AKT signaling pathway, which plays a critical role in cell survival and proliferation . Furthermore, 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . Additionally, 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione can influence gene expression by interacting with DNA and RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
The effects of 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses .
Dosage Effects in Animal Models
The effects of 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing cell survival and reducing oxidative stress . At high doses, it can exhibit toxic effects, including cell death and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications of 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione.
Metabolic Pathways
2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination . Additionally, 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments . These interactions influence the localization and accumulation of 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione within cells, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione is a key factor in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione can be directed to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression .
属性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-14-8-6-12(7-9-14)11-18-16(19)10-13-4-2-3-5-15(13)17(18)20/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFIXYRYXVQGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363084 | |
| Record name | 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665936 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
217493-71-5 | |
| Record name | 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

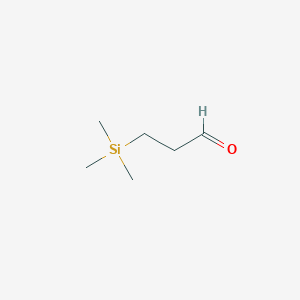
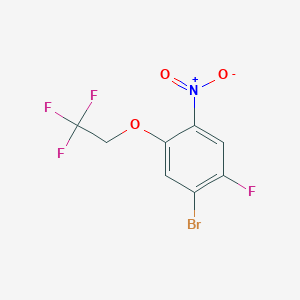
![7-Iodo-5-[(trifluoromethyl)thio]-1,3-benzoxazole](/img/structure/B3031181.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3031184.png)
![2-Benzyl-2,8-diazadispiro[3.1.36.14]decane](/img/structure/B3031185.png)

